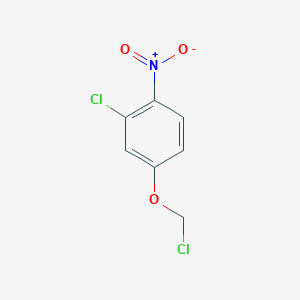
2-Chloro-4-(chloromethoxy)-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(chloromethoxy)-1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group (-NO2), a chloro group (-Cl), and a chloromethoxy group (-OCH2Cl) attached to a benzene ring
Preparation Methods
The synthesis of 2-Chloro-4-(chloromethoxy)-1-nitrobenzene can be achieved through several synthetic routes. One common method involves the nitration of 2-chloro-4-(chloromethoxy)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. Another method involves the chlorination of 2-chloro-4-methoxy-1-nitrobenzene using thionyl chloride or phosphorus pentachloride under reflux conditions .
Industrial production methods for this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions can significantly impact the efficiency and safety of the production process.
Chemical Reactions Analysis
2-Chloro-4-(chloromethoxy)-1-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups on the benzene ring make it susceptible to nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst, or using chemical reductants like tin(II) chloride and hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Scientific Research Applications
2-Chloro-4-(chloromethoxy)-1-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(chloromethoxy)-1-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and chloromethoxy groups can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function and activity .
Comparison with Similar Compounds
2-Chloro-4-(chloromethoxy)-1-nitrobenzene can be compared with other similar compounds, such as:
2-Chloro-4-nitrophenol: This compound has a similar structure but lacks the chloromethoxy group.
2-Chloro-5-nitrophenol: Another related compound, differing in the position of the nitro group.
4-Chloro-2-nitrophenol: This compound has the chloro and nitro groups in different positions on the benzene ring.
The presence of the chloromethoxy group in this compound imparts unique chemical properties, making it distinct from these similar compounds and expanding its range of applications.
Properties
Molecular Formula |
C7H5Cl2NO3 |
|---|---|
Molecular Weight |
222.02 g/mol |
IUPAC Name |
2-chloro-4-(chloromethoxy)-1-nitrobenzene |
InChI |
InChI=1S/C7H5Cl2NO3/c8-4-13-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2 |
InChI Key |
CKWHAQFOUWYUFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


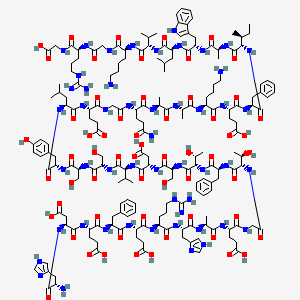
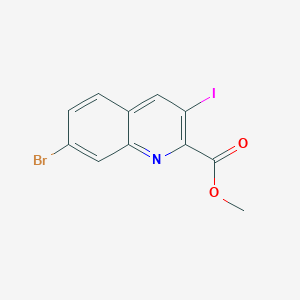

![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13647560.png)

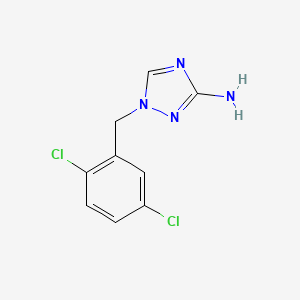
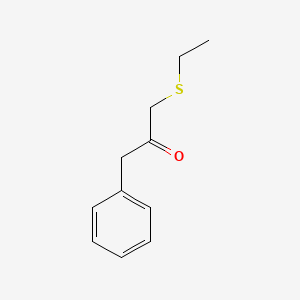
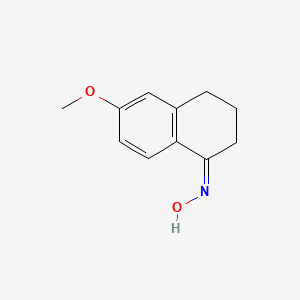
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzene-1,2-diol](/img/structure/B13647590.png)
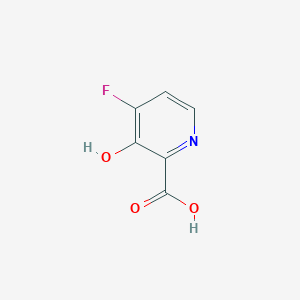
![2-[[2-(2-Propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide](/img/structure/B13647609.png)
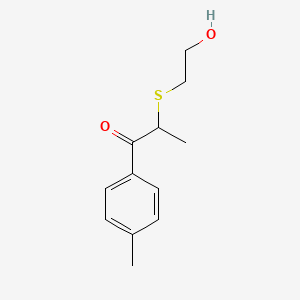
![2-Chloro-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B13647612.png)

